diethyl 2-(((6-acetamido-2-(methylthio)pyrimidin-4-yl)amino)methylene)malonate
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Overview
Description
diethyl 2-(((6-acetamido-2-(methylthio)pyrimidin-4-yl)amino)methylene)malonate is a chemical compound with the molecular formula C15H20N4O5S and a molecular weight of 368.414 g/mol . This compound is known for its unique structure, which includes a pyrimidine ring substituted with an acetamido and a methylsulfanyl group, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-(((6-acetamido-2-(methylthio)pyrimidin-4-yl)amino)methylene)malonate typically involves multi-step organic reactions. The starting materials often include pyrimidine derivatives, which undergo a series of reactions such as acylation, methylation, and esterification to form the final product. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on cost-effectiveness and environmental sustainability, employing green chemistry principles where possible.
Chemical Reactions Analysis
Types of Reactions
diethyl 2-(((6-acetamido-2-(methylthio)pyrimidin-4-yl)amino)methylene)malonate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The acetamido group can be reduced to an amine.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or alcohols can react under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while reduction of the acetamido group produces amines.
Scientific Research Applications
diethyl 2-(((6-acetamido-2-(methylthio)pyrimidin-4-yl)amino)methylene)malonate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a drug candidate or a pharmacophore in medicinal chemistry.
Industry: It finds applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of diethyl 2-(((6-acetamido-2-(methylthio)pyrimidin-4-yl)amino)methylene)malonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- Diethyl 2-[[(6-amino-2-methylsulfanylpyrimidin-4-yl)amino]methylidene]propanedioate
- Diethyl 2-[[(6-acetamido-2-ethylsulfanylpyrimidin-4-yl)amino]methylidene]propanedioate
Uniqueness
diethyl 2-(((6-acetamido-2-(methylthio)pyrimidin-4-yl)amino)methylene)malonate is unique due to its specific substitution pattern on the pyrimidine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
36707-43-4 |
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Molecular Formula |
C15H20N4O5S |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
diethyl 2-[[(6-acetamido-2-methylsulfanylpyrimidin-4-yl)amino]methylidene]propanedioate |
InChI |
InChI=1S/C15H20N4O5S/c1-5-23-13(21)10(14(22)24-6-2)8-16-11-7-12(17-9(3)20)19-15(18-11)25-4/h7-8H,5-6H2,1-4H3,(H2,16,17,18,19,20) |
InChI Key |
QULNWYVDFUXPDN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC(=NC(=N1)SC)NC(=O)C)C(=O)OCC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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